molecular formula C15H13ClN2O4 B4561818 N-[2-(4-chlorophenoxy)ethyl]-4-nitrobenzamide

N-[2-(4-chlorophenoxy)ethyl]-4-nitrobenzamide

Cat. No.: B4561818
M. Wt: 320.73 g/mol
InChI Key: DQLZDLIFGIQMJF-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenoxy)ethyl]-4-nitrobenzamide is a useful research compound. Its molecular formula is C15H13ClN2O4 and its molecular weight is 320.73 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 320.0563846 g/mol and the complexity rating of the compound is 372. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hypoxia-Selective Antitumor Agents

Research has explored derivatives related to N-[2-(4-chlorophenoxy)ethyl]-4-nitrobenzamide in the context of developing hypoxia-selective antitumor agents. These studies investigate the synthesis and cytotoxicity of regioisomers of hypoxia-selective cytotoxins, aiming to understand their selective toxicity towards hypoxic cells, a characteristic feature of many solid tumors. This work could contribute to the design of more effective cancer therapies by targeting tumor cells more precisely and reducing harm to healthy cells (Palmer et al., 1996).

Antibacterial Activity

Nickel and copper complexes of N-(R-carbamothioyl)-4-nitrobenzamide have been synthesized and their antibacterial activities studied. This research is critical for the development of new antibacterial agents, providing insights into how these metal complexes can be used to combat bacterial infections more effectively (Saeed et al., 2010).

Molecular Electronics

Studies have also explored the utilization of molecules containing nitroamine redox centers, similar in function to the nitro groups in this compound, in molecular electronic devices. This research opens avenues for developing new materials for electronic applications, highlighting the potential of such molecules in creating devices with negative differential resistance and high on-off ratios (Chen et al., 1999).

Crystal Engineering and Pharmaceutical Cocrystals

Further, the compound's structural characteristics have been utilized in crystal engineering and the development of pharmaceutical cocrystals. These studies focus on improving drug solubility and dissolution rates, critical for enhancing the bioavailability of pharmaceutical compounds. The research demonstrates the role of this compound and its derivatives in forming stable, non-hygroscopic cocrystals with improved physicochemical properties (Aitipamula et al., 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, it would interact with specific biological targets to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Proper protective measures should be taken when handling this compound to minimize risk .

Future Directions

The future research directions for this compound could involve studying its potential applications, optimizing its synthesis, investigating its mechanism of action, and assessing its safety and efficacy .

Properties

IUPAC Name

N-[2-(4-chlorophenoxy)ethyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O4/c16-12-3-7-14(8-4-12)22-10-9-17-15(19)11-1-5-13(6-2-11)18(20)21/h1-8H,9-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLZDLIFGIQMJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCOC2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.